Cyclohexen-1-yltoluene

Description

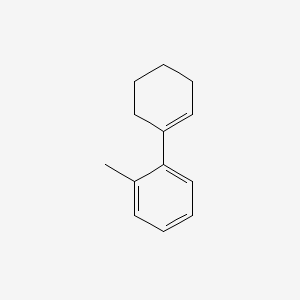

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexen-1-yl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNBWDMYHUGFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177138 | |

| Record name | Cyclohexen-1-yltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22618-51-5 | |

| Record name | 1-(1-Cyclohexen-1-yl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22618-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexen-1-yltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102328 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexen-1-yltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexen-1-yltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexen-1-yltoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8QH5D26SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of Cyclohexen 1 Yltoluene

Electrophilic Addition Reactions of the Cyclohexene (B86901) Moiety

The double bond in the cyclohexene ring of Cyclohexen-1-yltoluene is a region of high electron density, rendering it a prime target for electrophilic addition reactions. In these reactions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product.

The addition of halogens (halogenation) and hydrogen halides (hydrohalogenation) to the cyclohexene ring are classic examples of electrophilic addition.

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. This intermediate is formed by the electrophilic attack of the halogen on the double bond. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition. For this compound, this would lead to the formation of a dihalogenated cyclohexane (B81311) derivative. The reaction with bromine, for instance, would result in the formation of a dibrominated product. The orange-brown color of bromine disappears during the reaction, which can be used as a qualitative test for the presence of the alkene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to an unsymmetrical alkene like this compound is expected to follow Markovnikov's rule. This rule states that the hydrogen atom of the hydrogen halide will add to the carbon atom of the double bond that already has more hydrogen atoms. In the case of this compound, the double bond is between C1 and C2 of the cyclohexene ring. C1 is bonded to the toluene (B28343) group and C2 is bonded to a methylene (B1212753) group. Therefore, C2 has one hydrogen atom while C1 has none. According to Markovnikov's rule, the hydrogen from the hydrogen halide will add to C2, and the halide will add to C1, forming the more stable tertiary carbocation at C1.

| Reaction | Reagent | Expected Major Product | Key Features |

| Halogenation | Br₂ | 1,2-Dibromo-1-(p-tolyl)cyclohexane | Anti-addition via a cyclic bromonium ion intermediate. |

| Hydrohalogenation | HBr | 1-Bromo-1-(p-tolyl)cyclohexane | Follows Markovnikov's rule, proceeding through the more stable tertiary carbocation. |

The addition of water across the double bond of the cyclohexene moiety can be achieved through two primary methods that yield different regiochemical outcomes.

Hydration: Acid-catalyzed hydration involves the addition of water in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction also proceeds via a carbocation intermediate and follows Markovnikov's rule. For this compound, this would result in the formation of an alcohol where the hydroxyl group is attached to the more substituted carbon (C1).

Hydroboration-Oxidation: This two-step reaction provides a route to the anti-Markovnikov addition of water. In the first step, borane (B79455) (BH₃) adds to the double bond in a syn-fashion, with the boron atom attaching to the less sterically hindered carbon (C2). In the second step, oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. This pathway would yield an alcohol with the hydroxyl group on the less substituted carbon (C2) of the original double bond.

| Pathway | Reagents | Expected Major Product | Regiochemistry | Stereochemistry |

| Hydration | H₂O, H₂SO₄ | 1-(p-Tolyl)cyclohexan-1-ol | Markovnikov | Not specific |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 2-(p-Tolyl)cyclohexan-1-ol | Anti-Markovnikov | Syn-addition |

Epoxidation: The cyclohexene ring can be converted to an epoxide, a three-membered ring containing an oxygen atom, by reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the oxygen atom is delivered to the double bond from one face, resulting in a syn-addition. The product would be a cyclohexene oxide derivative.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups to the double bond, forming a diol. This can be achieved with either syn or anti stereochemistry depending on the reagents used.

Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate, leading to the formation of a cis-diol.

Anti-dihydroxylation can be achieved by first performing an epoxidation, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water on the protonated epoxide occurs from the face opposite to the oxygen atom, resulting in a trans-diol.

| Reaction | Reagents | Expected Product | Stereochemistry |

| Epoxidation | m-CPBA | 1-(p-Tolyl)-7-oxabicyclo[4.1.0]heptane | Syn-addition |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | cis-1-(p-Tolyl)cyclohexane-1,2-diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans-1-(p-Tolyl)cyclohexane-1,2-diol | Anti-addition |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The cyclohexene moiety of this compound can participate in such reactions, although the presence of the bulky tolyl substituent may influence reactivity and stereoselectivity.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In the context of this compound, the cyclohexene double bond can act as a dienophile, reacting with a conjugated diene. The reaction is typically promoted by heat and the presence of electron-withdrawing groups on the dienophile can accelerate the reaction. However, as an unactivated alkene, the cyclohexene moiety would likely require forcing conditions to react as a dienophile.

Conversely, it is conceivable for a derivative of this compound, where the cyclohexene ring is part of a conjugated diene system, to act as the diene component in a Diels-Alder reaction.

Intramolecular Cycloadditions: If this compound were modified to contain a diene tethered to the molecule, an intramolecular Diels-Alder reaction could be possible, leading to the formation of a complex polycyclic structure. The feasibility and stereochemical outcome of such a reaction would be highly dependent on the length and nature of the tether.

Sigmatropic Rearrangements: These are pericyclic reactions where a sigma bond migrates across a pi system. A well-known example is the Cope rearrangement, a-sigmatropic rearrangement of a 1,5-diene. While this compound itself does not possess the required 1,5-diene moiety for a standard Cope rearrangement, appropriately substituted derivatives could undergo such transformations. For instance, a derivative with a vinyl group at the 3-position of the cyclohexene ring could potentially undergo a-sigmatropic rearrangement. These reactions are governed by the principles of orbital symmetry.

Nucleophilic Reactions and Conjugate Additions

The cyclohexene ring in this compound, being an α,β-unsaturated system, is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). The regioselectivity of this attack is largely influenced by the nature of the incoming nucleophile.

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In the case of this compound, the electron-withdrawing nature of the implied carbonyl group (if considering a cyclohexenone derivative) polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles. wikipedia.org

The general mechanism proceeds in three key steps:

Formation of a nucleophile (often an enolate).

Nucleophilic attack at the β-carbon of the cyclohexene ring.

Protonation of the resulting enolate to yield the final 1,4-adduct. masterorganicchemistry.com

The presence of the bulky toluene group at the α-position can introduce steric hindrance, potentially influencing the stereochemical outcome of the reaction. A variety of carbon and heteroatom nucleophiles can participate in this reaction, leading to a wide array of functionalized cyclohexane derivatives.

| Michael Donor (Nucleophile) | Reagents/Conditions | Product Type |

|---|---|---|

| Malonic Ester | Base (e.g., NaOEt) | 3-(Dialkoxycarbonylmethyl)-1-tolylcyclohexene |

| Cyanide | NaCN, H+ | 3-Cyano-1-tolylcyclohexene |

| Thiol | Base (e.g., Et3N) | 3-(Alkylthio)-1-tolylcyclohexene |

| Secondary Amine | - | 3-(Dialkylamino)-1-tolylcyclohexene |

Organometallic reagents are potent nucleophiles that exhibit distinct regioselectivity when reacting with α,β-unsaturated systems like this compound. The choice of metal significantly directs the reaction towards either 1,2- or 1,4-addition.

Grignard Reagents (RMgX): These are considered "hard" nucleophiles and typically favor direct (1,2) addition to the carbonyl carbon. stackexchange.com This reaction leads to the formation of a tertiary alcohol after acidic workup, with the double bond of the cyclohexene ring remaining intact. masterorganicchemistry.com

Organocopper Reagents (R₂CuLi - Gilman Reagents): In contrast, organocuprates are "soft" nucleophiles and selectively undergo conjugate (1,4) addition. wikipedia.orgmasterorganicchemistry.com This preference is a cornerstone of modern organic synthesis, allowing for the formation of a new carbon-carbon bond at the β-position. youtube.com The reaction proceeds through a Cu(III) intermediate, followed by reductive elimination. wikipedia.org The initial product is an enolate, which is then protonated during workup to yield the saturated ketone derivative.

| Organometallic Reagent | Addition Type | Intermediate | Final Product (after workup) |

|---|---|---|---|

| CH₃MgBr (Grignard) | 1,2-Addition | Magnesium Alkoxide | 1-Methyl-2-tolylcyclohex-2-en-1-ol |

| (CH₃)₂CuLi (Gilman) | 1,4-Addition (Conjugate) | Lithium Enolate | 3-Methyl-2-tolylcyclohexanone |

| PhMgBr (Grignard) | 1,2-Addition | Magnesium Alkoxide | 1-Phenyl-2-tolylcyclohex-2-en-1-ol |

| (Ph)₂CuLi (Gilman) | 1,4-Addition (Conjugate) | Lithium Enolate | 3-Phenyl-2-tolylcyclohexanone |

Reactions Involving the Toluene Moiety

The toluene portion of the molecule is an aromatic ring that can undergo reactions typical of substituted benzenes, primarily electrophilic aromatic substitution and functionalization of the benzylic methyl group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. wikipedia.org In this compound, the ring is substituted with a methyl group and a cyclohexenyl group.

Directing Effects: The methyl group is an activating, ortho-, para-director due to hyperconjugation and its electron-donating inductive effect. libretexts.org The cyclohexenyl group is also generally considered to be an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to the methyl group.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. alfa-chemistry.comminia.edu.eg

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. alfa-chemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst. hu.edu.jo

| Reaction | Reagents | Electrophile | Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Mixture of ortho- and para-nitro-Cyclohexen-1-yltoluene |

| Bromination | Br₂, FeBr₃ | Br⁺ | Mixture of ortho- and para-bromo-Cyclohexen-1-yltoluene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Mixture of ortho- and para-acetyl-Cyclohexen-1-yltoluene |

The methyl group attached to the benzene ring is at a benzylic position, making its C-H bonds weaker and more susceptible to reaction than those of a typical alkane. This allows for selective functionalization.

Free-Radical Halogenation: In the presence of UV light or a radical initiator like NBS (N-Bromosuccinimide), the methyl group can be halogenated. This reaction proceeds via a stable benzylic radical intermediate.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid (-COOH). alfa-chemistry.com Milder oxidation conditions can potentially yield the corresponding aldehyde.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), light | 1-(Bromomethyl)-x-(cyclohexen-1-yl)benzene |

| Oxidation | KMnO₄, H₂O, heat | x-(Cyclohexen-1-yl)benzoic acid |

Oxidative and Reductive Transformations

Both the cyclohexene and toluene components of the molecule can undergo oxidation and reduction under appropriate conditions.

Oxidation: The double bond of the cyclohexene ring is susceptible to various oxidative transformations. researchgate.net Peroxy acids (e.g., m-CPBA) can convert it to an epoxide. Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute KMnO₄ to form a diol. Stronger oxidizing conditions can lead to oxidative cleavage of the double bond. As mentioned previously, the methyl group of the toluene moiety can be oxidized to a carboxylic acid. alfa-chemistry.com

Reduction: The double bond in the cyclohexene ring can be readily reduced to a single bond via catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst), yielding the corresponding tolylcyclohexane. The aromatic toluene ring is more resistant to reduction but can be reduced under more forcing conditions, such as high pressure and temperature hydrogenation or through a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), which would yield a non-conjugated diene.

| Transformation | Reagents/Conditions | Target Moiety | Product |

|---|---|---|---|

| Epoxidation | m-CPBA | Cyclohexene C=C | 1-Tolyl-7-oxabicyclo[4.1.0]heptane |

| Syn-Dihydroxylation | OsO₄, NMO | Cyclohexene C=C | 1-Tolylcyclohexane-1,2-diol |

| Hydrogenation | H₂, Pd/C | Cyclohexene C=C | Tolylcyclohexane |

| Birch Reduction | Na, NH₃(l), EtOH | Toluene Ring | 1-(Cyclohexa-1,4-dien-1-yl)-x-methylcyclohexene |

Mechanistic Elucidation of Key Reactions

The reactivity of this compound is primarily dictated by the two key functional groups present in its structure: the cyclohexene double bond and the toluene aromatic ring. Mechanistic investigations into the reactions of this compound would therefore focus on the characteristic transformations of these moieties. The elucidation of reaction mechanisms for this compound can be understood by examining electrophilic additions to the alkene and reactions involving the aromatic ring and its benzylic position.

A fundamental reaction of the cyclohexene component is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (the alkene) to form a new six-membered ring. rdd.edu.iq While this compound itself is not a diene, its double bond can act as a dienophile.

The toluene moiety undergoes reactions typical of alkylbenzenes. These include electrophilic aromatic substitution on the benzene ring and free radical reactions at the benzylic methyl group. The rate and regioselectivity of electrophilic aromatic substitution are influenced by the activating and ortho-, para-directing methyl group.

Furthermore, the liquid-phase autoxidation of the cyclohexene ring is a significant reaction pathway. researchgate.net This process typically proceeds via a free-radical mechanism, initiated by the formation of hydroperoxides. researchgate.net The presence of the toluene group may influence the stability of radical intermediates.

Electrophilic Addition to the Cyclohexene Ring

The double bond in the cyclohexene ring is susceptible to electrophilic attack. The mechanism of this reaction typically involves a two-step process:

Initial attack by an electrophile: The π electrons of the double bond attack an electrophile (E+), leading to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate.

Nucleophilic capture: A nucleophile (Nu-) then attacks the carbocation, resulting in the formation of the addition product.

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

Illustrative Electrophilic Addition Reactions:

| Electrophile (E+) | Nucleophile (Nu-) | Intermediate Carbocation | Final Product |

| H+ | Br- | Secondary Carbocation | 1-Bromo-1-(p-tolyl)cyclohexane |

| Br+ | Br- | Bromonium Ion | 1,2-Dibromo-1-(p-tolyl)cyclohexane |

| H3O+ | H2O | Secondary Carbocation | 1-(p-tolyl)cyclohexan-1-ol |

Reactions at the Toluene Moiety

The toluene part of the molecule can undergo several characteristic reactions, primarily electrophilic aromatic substitution and reactions at the benzylic position.

Electrophilic Aromatic Substitution: The methyl group of toluene is an activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. The mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Benzylic Position Reactions: The methyl group attached to the benzene ring is a benzylic position and is particularly reactive towards free radical halogenation and oxidation due to the resonance stabilization of the resulting benzylic radical.

Summary of Toluene Moiety Reactivity:

| Reaction Type | Reagents | Position of Attack | Mechanistic Pathway |

| Nitration | HNO3, H2SO4 | Ortho, Para | Electrophilic Aromatic Substitution |

| Halogenation | Br2, FeBr3 | Ortho, Para | Electrophilic Aromatic Substitution |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Ortho, Para | Electrophilic Aromatic Substitution |

| Free Radical Bromination | NBS, light | Benzylic | Free Radical Chain Reaction |

| Oxidation | KMnO4, heat | Benzylic | Oxidation |

Derivatives of Cyclohexen 1 Yltoluene and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Cyclohexen-1-yltoluene Derivatives

The generation of new this compound analogs is a process guided by established SAR principles. Synthetic strategies focus on three primary areas of modification: the cyclohexene (B86901) ring, the toluene (B28343) moiety, and the incorporation of entirely different ring systems to mimic or enhance the core structure.

Modifications to the cyclohexene ring are critical for modulating the pharmacological activity of these compounds. Research into related structures, such as cyclohex-1-ene-1-carboxylic acid derivatives, provides a model for understanding these effects. The introduction of a carboxylic acid group onto the cyclohexene ring, for instance, creates a key functional handle for further derivatization.

One successful strategy involves the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride (B1165640) to produce novel acyl derivatives. nih.gov This approach introduces a complex, nitrogen-rich side chain onto the cyclohexene ring, significantly influencing the molecule's biological profile. nih.gov Furthermore, the degree of saturation within the ring is a crucial determinant of activity. Comparative studies between cyclohexene and their saturated cyclohexane (B81311) analogs have shown that saturation can enhance anti-inflammatory effects in certain contexts. nih.gov For example, saturation of the cyclohexane ring was found to generally enhance the inhibitory effect of related compounds on the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The toluene moiety, a benzene (B151609) ring substituted with a methyl group, offers numerous possibilities for substitution to fine-tune the molecule's properties. The methyl group itself influences the electronic properties of the aromatic ring, making it more electron-rich and reactive than benzene. quora.com This methyl group is an electron-donating group that activates the ring and directs new substituents to the ortho and para positions during electrophilic aromatic substitution. libretexts.orgmsu.edu

The nature of substituents added to the toluene ring can drastically alter the compound's interaction with biological targets. Structure-activity relationships for related phenylcyclohexene compounds have been investigated, where modifications to the aryl ring are a key aspect of the design. nih.gov For example, the introduction of multiple electron-donating methoxy (B1213986) groups on the phenyl ring is a common strategy in the design of biologically active molecules. nih.gov Conversely, attaching electron-withdrawing groups can also modulate activity, often by altering the molecule's electronic distribution and ability to form specific interactions, such as hydrogen bonds, with target proteins. nih.gov

A widely used strategy in medicinal chemistry is the replacement of carbocyclic aromatic rings, like toluene, with heterocyclic systems. nih.govnih.gov Nitrogen-containing heterocycles such as pyrazoles, imidazoles, and pyrimidines are frequently employed to improve pharmacological properties, including binding affinity, solubility, and metabolic stability. nih.govnih.goveurekaselect.com

In studies of related cyclohexene derivatives, the incorporation of pyridyl substituents has proven particularly effective. Research has shown that the presence of two pyridyl substituents is the most effective configuration for inhibiting the release of key inflammatory mediators, including TNF-α and Interleukin-6 (IL-6). nih.gov This highlights the potential of designing this compound analogs where the toluene ring is replaced by various heterocyclic systems to enhance anti-inflammatory potency.

Influence of Structural Variations on Chemical Reactivity and Selectivity

On the toluene moiety, the nature of substituents dictates the ring's reactivity towards electrophilic substitution. msu.edu The electron-donating methyl group makes the ring more susceptible to electrophilic attack than benzene. quora.comuomustansiriyah.edu.iq Adding further activating groups enhances this reactivity, while deactivating groups, such as nitro or carbonyl functions, reduce it and direct incoming groups to the meta position. libretexts.orgmsu.edu These principles are fundamental to planning the synthesis of new derivatives and understanding their potential metabolic pathways, as the reactivity of the ring can influence how the compounds are processed by metabolic enzymes. The methyl group itself can be a site of chemical attack, such as oxidation. uomustansiriyah.edu.iq

Pharmacological and Biological Activity of this compound Derivatives

The ultimate goal of synthesizing new derivatives is often to discover or enhance a specific biological activity. For analogs of this compound, a significant area of investigation has been their anti-inflammatory effects.

Inflammation is a complex biological response, and compounds that can modulate it are of high therapeutic interest. Bioactive compounds containing the cyclohexene moiety have been isolated from natural sources and shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

Synthetic derivatives have been designed to build upon this activity. Studies on a series of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have provided detailed insights into their anti-inflammatory potential. These compounds were assessed for their ability to inhibit the production of various cytokines in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com

Specific findings from these studies include:

Compound 2f , which features a 4-nitrophenyl substituent, demonstrated strong inhibition of TNF-α secretion, reducing it by approximately 66–81% across all tested doses. mdpi.com

Derivative 2b , characterized by the presence of two pyridyl substituents, was found to significantly reduce the release of multiple cytokines, including TNF-α, IL-6, and the anti-inflammatory cytokine IL-10, by approximately 92–99% at a high dose. mdpi.com

The structure-activity relationship established that the presence of two pyridyl groups was the most effective structural motif for the broad inhibition of cytokines. nih.gov

These findings underscore the potential of this compound derivatives as a promising class of anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Cyclohex-1-ene Derivatives

| Compound | Key Structural Features | Effect on Cytokine Secretion | Source |

|---|---|---|---|

| 2b | Contains two pyridyl substituents | ~92-99% inhibition of TNF-α, IL-6, and IL-10 at 100 µg/mL | mdpi.com |

| 2f | Contains a 4-nitrophenyl substituent | ~66-81% inhibition of TNF-α at all tested doses (10, 50, 100 µg/mL) | mdpi.com |

Antimicrobial and Antifungal Potential

Derivatives of cyclohexene, the core structure of this compound, have demonstrated a wide spectrum of antimicrobial and antifungal activities. The biological efficacy of these compounds is significantly influenced by the nature and position of various substituents on the cyclohexene ring and any associated side chains.

Research into amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has revealed specific structural requirements for antibacterial activity. For instance, the presence of a 2-pyridyl substituent at the R¹ position is considered crucial for antibacterial effects. nih.gov Furthermore, a 4-CH₃-phenyl group at the R² position has been shown to enhance both antitubercular and antibacterial activities. nih.gov In contrast, a 4-nitrophenyl substituent at the same position was found to be detrimental to antimicrobial action. nih.gov Some of these derivatives have shown moderate activity against bacterial strains like Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae, as well as weak antifungal activity against Candida albicans. nih.gov

In the realm of antifungal agents, particularly against phytopathogenic fungi, ketoxime N-O-alkyl ether derivatives of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2' have been investigated. scribd.com The stereochemistry and the nature of the N-O-alkyl ether chain were found to be critical for their activity against fungi such as Sclerotium rolfsii, Rhizoctonia bataticola, Macrophomina phaseolina, and Sclerotinia sclerotiorum. scribd.com Notably, the Z isomer of the N-O-pentyl ether derivative was highly effective against S. sclerotiorum, suppressing disease development in pea plants by 90-95% in greenhouse studies. scribd.com

Oxygenated cyclohexanone (B45756) derivatives have also been isolated from natural sources and exhibit potent antimicrobial properties. One such compound, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from the endophytic fungus Amphirosellinia nigrospora, inhibited the growth of several phytopathogenic bacteria and fungi. nih.gov This highlights the potential of naturally inspired cyclohexene scaffolds in developing new antimicrobial agents for agriculture.

The following table summarizes the minimum inhibitory concentration (MIC) values for selected cyclohexene derivatives against various microbial strains.

| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| Amidrazone derivative 2b | Yersinia enterocolitica | 64 | nih.gov |

| Amidrazone derivative 2b | Escherichia coli | 256 | nih.gov |

| Amidrazone derivative 2b | Klebsiella pneumoniae | 256 | nih.gov |

| Amidrazone derivative 2f | Yersinia enterocolitica | 128 | nih.gov |

| Amidrazone derivative 2f | Candida albicans | 256 | nih.gov |

Antitumor and Cytoprotective Effects

The cyclohexene moiety is a key pharmacophore in several compounds with significant antitumor and cytoprotective properties. The antiproliferative activity of these derivatives is often linked to specific structural features that dictate their interaction with biological targets.

For amidrazone derivatives of cyclohex-1-ene, the presence of a 2-pyridyl group at the R¹ position is crucial for their antiproliferative effects. nih.gov This activity can be further enhanced by the presence of 4-nitrophenyl or 4-methylphenyl substituents at the R² position. nih.gov The double bond within the cyclohex-1-ene ring has also been identified as a contributor to the enhancement of antiproliferative activity. nih.gov

Cyclohexenone derivatives have been a focus of anticancer research. A series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were designed and evaluated for their ability to inhibit cancer cell growth. nih.gov These compounds demonstrated varied efficacy, with their cytotoxic effects being influenced by the substitution pattern on the phenyl rings. Similarly, a cyclohexene oxide derivative of zeylenone, a natural product, has shown potent anti-cancer activity against glioblastoma. taylorfrancis.comnih.gov This derivative, identified as CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), exhibited the lowest IC50 value among a series of analogues and was found to induce G0/G1 phase arrest in glioblastoma cells by interfering with EZH2. taylorfrancis.comnih.gov

Furthermore, a polyoxygenated cyclohexane compound, 3-acetyl-4-benzoyl-1-benzoyloxymethyl-1,6-diepoxycyclohexan-2,3,4,5-tetrol, has demonstrated remarkable cytotoxic activity against pancreatic and breast cancer cell lines while showing no cytotoxicity towards normal cell lines. uomustansiriyah.edu.iq This indicates a degree of selectivity for cancer cells, a desirable trait in chemotherapy.

The table below presents the half-maximal inhibitory concentration (IC50) values for selected cyclohexene derivatives against cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 7.83 | nih.gov |

| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 89.39 | nih.gov |

| (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) | Glioblastoma (GBM) | Not specified, but lowest among analogues | taylorfrancis.comnih.gov |

Enzyme Inhibition Studies

This compound derivatives and related cyclohexene-containing compounds have been investigated for their potential to inhibit various enzymes, which is a key mechanism for their therapeutic effects.

One area of focus has been the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study on 21 different ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives revealed that these compounds can inhibit AChE activity, with half-maximal enzyme inhibitory concentration (IC50) values ranging from 0.93 to 133.12 µM. nih.gov This suggests that the cyclohexenone scaffold could be a promising starting point for the development of new AChE inhibitors.

In a different context, a small molecule, NMac1, which contains a cyclohexene ring connecting two catechol rings, was found to be an activator of the Nm23/NDPK enzyme. researchgate.net While this is an example of enzyme activation rather than inhibition, it underscores the role of the cyclohexene scaffold in modulating enzyme activity. The study also highlighted the importance of the geometric conformation conferred by the cyclohexene ring and the olefin chain for this activity. researchgate.net

Another important class of enzymes, protein kinases, has also been targeted by cyclohexene-related structures. A series of sulfur-containing tetracycles, designed based on a constrained analogy of known DYRK1A inhibitors, which includes a cyclohexene-like ring system, showed good inhibitory effects against DYRK1A, CLK1/CLK4, and haspin kinases. rsc.org The most active compound from this series demonstrated IC50 values of 35-116 nM against DYRK1A, 20 nM against CLK1, and 26 nM against CLK4. rsc.org

| Derivative Type | Target Enzyme | IC50 / Activity | Reference |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Acetylcholinesterase (AChE) | 0.93 - 133.12 µM | nih.gov |

| Sulfur-containing tetracycle (compound 4k) | DYRK1A | 35 - 116 nM | rsc.org |

| Sulfur-containing tetracycle (compound 4k) | CLK1 | 20 nM | rsc.org |

| Sulfur-containing tetracycle (compound 4k) | CLK4 | 26 nM | rsc.org |

| NMac1 derivative | NDPK | Activator | researchgate.net |

Impact of Cyclohexene Bond Saturation on Biological Activity

The presence and position of the double bond in the cyclohexene ring are critical determinants of the biological activity of its derivatives. Saturation of this bond to form a cyclohexane ring can lead to significant changes in efficacy and toxicity, providing valuable insights for structure-activity relationship (SAR) studies.

In the case of amidrazone derivatives of cyclohex-1-ene, the double bond is reported to enhance antiproliferative activity. nih.gov Conversely, saturation of the cyclohexane ring in these derivatives was found to generally enhance the inhibitory effect on the level of tumor necrosis factor-alpha (TNF-α). nih.gov However, this saturation can also lead to increased toxicity. For example, a derivative with a saturated cyclohexane ring showed high toxicity in a human fibroblast cell culture, whereas a related compound with a double bond in the cyclohexene ring was not significantly toxic to peripheral blood mononuclear cells. nih.gov

Another study on NMac1 derivatives, which act as activators of the NDPK enzyme, demonstrated that reducing the cyclohexene ring to a cyclohexane ring resulted in decreased activity. researchgate.net This suggests that the specific planar geometry enforced by the double bond is crucial for the compound's interaction with the enzyme. The study further noted that derivatives with a fully saturated side chain also did not exhibit the desired increase in activity. researchgate.net These findings collectively indicate that the two catechol rings in the NMac1 structure need to be in a near-planar arrangement for optimal activity, a conformation favored by the unsaturated cyclohexene ring. researchgate.net

These examples clearly illustrate that the saturation of the cyclohexene bond is a key molecular switch that can modulate the biological profile of these derivatives, affecting their therapeutic potential and toxicological properties.

| Compound Class | Biological Activity | Effect of Cyclohexene Bond Saturation | Reference |

| Amidrazone derivatives | Antiproliferative activity | Saturation decreases activity | nih.gov |

| Amidrazone derivatives | TNF-α inhibition | Saturation generally enhances inhibition | nih.gov |

| Amidrazone derivatives | Cytotoxicity | Saturation can increase toxicity | nih.gov |

| NMac1 derivatives | NDPK enzyme activation | Saturation decreases activity | researchgate.net |

Structure-Property Relationships in Material Science Derivatives

While the biological applications of cyclohexene derivatives are extensively studied, the unique structure of this compound also lends itself to applications in material science, particularly in the synthesis of novel polymers. The relationship between the molecular structure of these derivatives and the macroscopic properties of the resulting materials is a critical area of investigation.

A key pathway for polymerizing monomers containing a cyclohexene ring is through Ring-Opening Metathesis Polymerization (ROMP). nih.gov ROMP is a powerful technique for creating polymers with well-defined structures and properties. However, the polymerization of cyclohexene itself is thermodynamically challenging due to its low ring strain. nih.gov This equilibrium often disfavors the ring-opened polymer, but this can be influenced by the choice of catalyst and reaction conditions. nih.gov

Derivatives of this compound, with the bulky toluene group attached to the cyclohexene ring, could be interesting monomers for ROMP. The substituent's size and electronic nature can influence the polymerization process and the properties of the resulting polymer. For instance, a new polyaniline derivative, poly[2-(cyclohex-2-en-1-yl)aniline], has been synthesized for the first time. rsc.org The synthesis conditions were found to significantly affect the polymer's yield and optical properties, such as its luminescence quantum yield. rsc.org This polymer also showed potential as a sensitive material in resistive sensors for humidity and ammonia (B1221849), demonstrating how the incorporation of a cyclohexene moiety can lead to functional materials. rsc.org

The properties of polymers derived from this compound would be dictated by several structural factors:

Chain Rigidity: The presence of the rigid cyclohexene and toluene groups in the polymer backbone or as pendant groups would increase the glass transition temperature (Tg) of the material, making it suitable for applications requiring thermal stability. nih.gov

Free Volume: The bulky nature of the substituents can create a higher fractional free volume within the polymer matrix. nih.gov This can influence properties such as gas permeability, which is relevant for membrane applications. nih.gov

Solubility and Processability: The toluene group can enhance the solubility of the polymer in organic solvents, which is a significant advantage for processing and fabrication compared to unsubstituted polyphenylenes. rsc.org

Optical and Electrical Properties: As seen with poly[2-(cyclohex-2-en-1-yl)aniline], the incorporation of such structures can impart interesting photoluminescent and electrical properties to the polymer. rsc.org

By copolymerizing this compound derivatives with other cyclic olefins, it would be possible to fine-tune the mechanical, thermal, and optical properties of the resulting materials. The random or block incorporation of these units would allow for precise control over the final polymer's characteristics, opening up possibilities for creating advanced materials for a variety of applications. uomustansiriyah.edu.iq

Advanced Spectroscopic Characterization Techniques in Cyclohexen 1 Yltoluene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Cyclohexen-1-yltoluene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the cyclohexene (B86901) ring and the toluene (B28343) moiety.

The aromatic protons on the toluene ring would typically appear in the downfield region (δ 7.0-7.3 ppm), with their specific chemical shifts and splitting patterns depending on the substitution pattern (ortho, meta, or para). The methyl protons of the toluene group would produce a characteristic singlet peak further upfield, generally around δ 2.3 ppm.

The protons on the cyclohexene ring would exhibit more complex signals. The vinylic proton (on the C=C double bond) is expected to resonate in the δ 5.5-6.0 ppm region. docbrown.info The allylic and aliphatic protons on the saturated part of the ring would appear further upfield (δ 1.5-2.5 ppm). chemicalbook.com Spin-spin coupling between adjacent non-equivalent protons would lead to complex splitting patterns, which can be analyzed to determine the connectivity of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts for a this compound Isomer (para) Note: These are estimated values based on typical ranges for similar structural motifs. Actual values may vary.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Toluene) | ~7.1-7.2 | Multiplet (AA'BB' system) |

| Vinylic (Cyclohexene) | ~5.7-5.9 | Triplet or Multiplet |

| Aliphatic (Cyclohexene) | ~1.6-2.2 | Multiplet |

| Methyl (Toluene) | ~2.3 | Singlet |

| Allylic (Cyclohexene) | ~2.0-2.4 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would show distinct signals for each chemically non-equivalent carbon atom.

The carbon atoms of the aromatic toluene ring are expected to resonate in the δ 120-150 ppm range. The carbon of the methyl group would appear significantly upfield, around δ 20-25 ppm. The two sp²-hybridized carbons of the C=C double bond in the cyclohexene ring would be found in the δ 125-140 ppm region. docbrown.info The sp³-hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum, typically between δ 20-40 ppm. docbrown.info The specific chemical shifts provide valuable information for identifying the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for related compounds like cyclohexene and toluene.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-CH₃ (Toluene) | ~135-140 |

| Aromatic CH (Toluene) | ~128-130 |

| Vinylic C (Cyclohexene) | ~125-135 |

| Aliphatic CH₂ (Cyclohexene) | ~22-30 |

| Methyl CH₃ (Toluene) | ~21 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting the signals of neighboring protons within the cyclohexene ring and would help to trace the entire spin system of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the vinylic proton signal would show a cross-peak with the vinylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons (carbons with no attached protons), such as the substituted carbons of the aromatic ring and the C-1 of the cyclohexene ring. It would definitively link the cyclohexene and toluene fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and conformation of the molecule, particularly the relative orientation of the toluene ring with respect to the cyclohexene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show the following key absorption bands:

C-H stretching (aromatic): Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C-H stretching (aliphatic): The C-H bonds of the cyclohexene and methyl groups would exhibit stretches just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). docbrown.info

C=C stretching (aromatic): The carbon-carbon double bonds within the toluene ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

C=C stretching (alkene): The double bond in the cyclohexene ring would show a characteristic stretching vibration around 1640-1680 cm⁻¹. docbrown.info

C-H bending: Bending vibrations for aromatic C-H bonds appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern on the toluene ring.

Raman spectroscopy would complement the IR data. Non-polar bonds with symmetrical vibrations, such as the C=C bonds in both the cyclohexene and toluene rings, often produce strong signals in the Raman spectrum. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Toluene) | 3030 - 3100 |

| C-H Stretch | Alkenyl (Cyclohexene) | 3010 - 3050 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 |

| C=C Stretch | Alkene (Cyclohexene) | 1640 - 1680 |

| C=C Stretch | Aromatic (Toluene) | 1450 - 1600 |

| C-H Bending | Aromatic (Toluene) | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the toluene ring. The isolated double bond of the cyclohexene ring absorbs at much shorter wavelengths, typically below 200 nm, and is often not observed on standard instruments. nist.gov

The toluene moiety is expected to exhibit two main absorption bands corresponding to π → π* transitions.

An intense band (the E2-band) around 205-220 nm.

A weaker, fine-structured band (the B-band) around 255-270 nm. researchgate.net

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the substitution of the cyclohexenyl group onto the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns.

For this compound (molecular formula C₁₃H₁₆), the calculated monoisotopic mass is approximately 172.1252 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 172. The fragmentation pattern would likely involve characteristic losses based on the structure:

Benzylic cleavage: Cleavage of the bond between the two rings is expected to be a major fragmentation pathway. This could lead to a fragment corresponding to the toluene cation (m/z = 91, the tropylium (B1234903) ion) or the cyclohexenyl cation (m/z = 81). The tropylium ion is particularly stable and often observed as the base peak in the spectra of alkylbenzenes.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment ion at m/z = 144.

Analyzing these fragments helps to piece together the structure of the parent molecule and confirm the presence of both the toluene and cyclohexene units.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural analysis of this compound. Due to the high energy of the electron beam (typically 70 eV), the molecule undergoes extensive fragmentation, providing a unique fingerprint that is valuable for structural confirmation. The fragmentation patterns can be predicted by considering the cleavage of the constituent cyclohexene and toluene moieties.

Electron Ionization (EI-MS) Fragmentation:

The molecular ion peak ([M]⁺) for this compound (C₁₃H₁₆) would be observed at a mass-to-charge ratio (m/z) of 172. The fragmentation is expected to follow pathways characteristic of both alkenes and alkylbenzenes.

A plausible fragmentation pathway for this compound under EI conditions would involve:

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 157.

Loss of an ethyl radical (-C₂H₅): Leading to a fragment at m/z 143.

Formation of a tropylium ion: A common rearrangement for alkylbenzenes, leading to a prominent peak at m/z 91.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the six-membered ring.

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment | Notes |

| 172 | [C₁₃H₁₆]⁺ | Molecular Ion |

| 157 | [C₁₂H₁₃]⁺ | Loss of a methyl radical from the toluene moiety or the cyclohexene ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment of alkylbenzenes. |

Note: The relative intensities of these fragments would need to be determined experimentally.

Chemical Ionization (CI-MS):

In contrast to the hard ionization of EI, Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation. For this compound, CI-MS would be primarily used to confirm the molecular weight of the compound. Using a reagent gas such as methane (B114726) or ammonia (B1221849), a prominent protonated molecule peak ([M+H]⁺) would be expected at m/z 173. This technique is particularly useful for confirming the molecular ion when it is weak or absent in the EI spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of this compound, especially in the context of its synthesis and in complex mixtures. The compound is often a product of Friedel-Crafts alkylation reactions between toluene and cyclohexene or its derivatives. nih.govsapub.org GC-MS allows for the separation of different isomers of this compound (e.g., ortho-, meta-, para-isomers) and other reaction byproducts prior to their identification by mass spectrometry.

The retention time of this compound in the gas chromatograph is dependent on the specific column and temperature program used. The subsequent mass spectrum provides the fragmentation pattern for identification. GC-MS is crucial for:

Reaction Monitoring: Tracking the progress of the synthesis of this compound.

Product Identification: Confirming the formation of the desired product and identifying any isomeric byproducts. nih.govsapub.org

Purity Assessment: Determining the purity of a synthesized sample of this compound.

Chiroptical Spectroscopic Methods for Stereochemical Analysis

The presence of a stereocenter in certain isomers of this compound makes chiroptical spectroscopic methods relevant for their stereochemical analysis. Specifically, 1-(cyclohexen-1-yl)toluene possesses a chiral center at the carbon atom of the cyclohexene ring that is bonded to the toluene ring. This gives rise to the possibility of enantiomers.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For the enantiomers of this compound, CD spectroscopy would be expected to show mirror-image spectra. This technique could be used to:

Determine Enantiomeric Purity: By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be determined.

Assign Absolute Configuration: In conjunction with theoretical calculations, the absolute configuration (R or S) of the enantiomers can be assigned.

The application of CD spectroscopy has been demonstrated for structurally related chiral cyclohexanone (B45756) derivatives, highlighting its utility in determining the stereochemistry of molecules containing a chiral cyclohexene moiety. nih.gov

Computational and Theoretical Chemistry Studies of Cyclohexen 1 Yltoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone of modern chemistry, providing a detailed description of the electronic structure of molecules and enabling the prediction of their reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Cyclohexen-1-yltoluene, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d), which defines the mathematical functions used to describe the orbitals of the atoms.

The geometry optimization process would yield the equilibrium bond lengths, bond angles, and dihedral angles of this compound. Furthermore, DFT calculations provide the total electronic energy of the molecule, which is a key piece of information for assessing its stability and for calculating the thermodynamics of reactions it might undergo.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Value |

| C=C bond length (cyclohexene ring) | 1.34 Å |

| C-C single bond length (cyclohexene ring) | 1.53 Å |

| C-C bond length (toluene ring) | 1.40 Å |

| C-H bond length (aromatic) | 1.08 Å |

| C-H bond length (aliphatic) | 1.10 Å |

| Dihedral Angle (C=C-C-C in cyclohexene) | ~15° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. msu.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. The locations of the HOMO and LUMO on the molecule indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These energy values are representative and would be determined by specific quantum chemical calculations.

Transition State Elucidation and Reaction Barrier Calculations

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational chemistry provides tools to locate and characterize these transient structures. For a hypothetical reaction involving this compound, such as an addition to the double bond or a substitution on the aromatic ring, computational methods can be used to find the geometry of the transition state.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. This value is crucial for determining the rate of the reaction. A higher barrier indicates a slower reaction. Various computational techniques, including those based on DFT, can be employed to search for transition states and compute these energy barriers, providing valuable insights into the feasibility and kinetics of potential reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or other reactants.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. For this compound, MD simulations could be used to explore its different possible conformations and the energy barriers between them. This is particularly relevant for the flexible cyclohexene (B86901) ring. Furthermore, by simulating this compound in a solvent like toluene (B28343) or water, one can study the nature of the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds. jafmonline.netresearchgate.net These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation structure might influence the molecule's reactivity.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data, which is essential for the identification and characterization of molecules.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for determining the structure of organic molecules. arxiv.org Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. github.ioresearchgate.net This is typically done by first performing a DFT geometry optimization, followed by a calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectrum can be compared with an experimental spectrum to confirm the structure of the molecule. Discrepancies between the calculated and experimental shifts can also provide insights into subtle structural or electronic effects. The accuracy of these predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). github.io

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (cyclohexene, attached to toluene) | 140.2 |

| C2 (cyclohexene, double bond) | 125.8 |

| C3 (cyclohexene, double bond) | 128.5 |

| C4 (cyclohexene, aliphatic) | 26.3 |

| C5 (cyclohexene, aliphatic) | 22.1 |

| C6 (cyclohexene, aliphatic) | 30.5 |

| C1' (toluene, attached to cyclohexene) | 145.3 |

| C2'/C6' (toluene, ortho) | 129.1 |

| C3'/C5' (toluene, meta) | 128.4 |

| C4' (toluene, para) | 126.9 |

| CH₃ (toluene) | 21.2 |

Note: This data is for illustrative purposes and represents a hypothetical prediction.

Vibrational Frequency Calculations (IR/Raman)

Vibrational analysis is a cornerstone of computational chemistry, providing a theoretical fingerprint of a molecule that corresponds to its infrared (IR) and Raman spectra. These calculations are typically performed using methods like Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of a molecule's normal modes. For a molecule to be IR active, its dipole moment must change during the vibration, while for a mode to be Raman active, its polarizability must change.

For this compound, a theoretical vibrational analysis would be conducted after finding an optimized, stationary-point geometry at a chosen level of theory. The analysis involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies.

The predicted spectrum of this compound would feature distinct vibrational modes characteristic of its functional groups:

Aromatic C-H Stretches: Originating from the toluene ring, these high-frequency vibrations are typically found in the 3000–3100 cm⁻¹ region. uci.edu

Aliphatic C-H Stretches: These arise from the sp³-hybridized carbon atoms in the cyclohexene ring and are expected in the 2850–3000 cm⁻¹ range.

Vinyl C-H Stretch: The C-H bond on the double bond of the cyclohexene ring would have a characteristic stretching frequency slightly above 3000 cm⁻¹.

C=C Stretches: Two distinct C=C stretching modes are anticipated. The aromatic ring breathing modes of the toluene moiety typically appear around 1600 cm⁻¹ and 1450-1500 cm⁻¹. researchgate.net The cyclohexene C=C stretch would also appear in this region, likely around 1650 cm⁻¹.

CH₂ Bending/Scissoring: Vibrations from the methylene (B1212753) groups in the cyclohexene ring are expected around 1450 cm⁻¹.

Ring Deformations: Complex vibrations involving the deformation of both the cyclohexene and benzene (B151609) rings would populate the fingerprint region (below 1400 cm⁻¹).

A representative table of theoretically expected vibrational frequencies for this compound, based on DFT calculations of similar structures, is provided below.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3080 | Aromatic C-H Stretch | Medium | Strong |

| 3025 | Vinyl C-H Stretch | Medium | Medium |

| 2940 | Aliphatic C-H Asymmetric Stretch | Strong | Medium |

| 2860 | Aliphatic C-H Symmetric Stretch | Strong | Medium |

| 1655 | Cyclohexene C=C Stretch | Medium | Strong |

| 1605 | Aromatic Ring C=C Stretch | Medium | Strong |

| 1495 | Aromatic Ring C=C Stretch | Medium | Medium |

| 1450 | CH₂ Scissoring | Medium | Weak |

| 1210 | Ring-CH₃ Stretch | Weak | Medium |

| 780 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |

Electronic Spectra Simulations

Electronic spectra, corresponding to ultraviolet-visible (UV-Vis) spectroscopy, are governed by electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these spectra, as it provides a good balance between accuracy and computational cost for organic molecules. acs.orgaip.org

The simulation of the UV-Vis spectrum for this compound would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The key chromophores in this molecule are the toluene ring and the double bond of the cyclohexene ring. The direct linkage between these two systems creates a conjugated π-system.

This conjugation is expected to lower the HOMO-LUMO energy gap compared to isolated benzene or cyclohexene, resulting in a bathochromic (red) shift of the principal absorption bands. The primary electronic transitions would likely be π → π* transitions within this conjugated system. TD-DFT calculations can elucidate the nature of these transitions, identifying which molecular orbitals are involved. arxiv.org

A hypothetical table of simulated electronic transitions for this compound is presented below.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 265 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 220 | 0.60 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 205 | 0.45 | HOMO → LUMO+1 (π → π*) |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is fundamental in drug discovery and toxicology for predicting the activity of new or untested chemicals. bio-hpc.eu

A QSAR model for predicting a specific biological activity (e.g., toxicity, carcinogenicity, or receptor binding affinity) of compounds including this compound would involve several key steps:

Data Set Assembly: A collection of structurally diverse compounds with experimentally measured biological activity is required. This "training set" would ideally contain molecules with features similar to this compound.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure. conicet.gov.ar

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that links the descriptors to the biological activity. utm.mynih.gov

Model Validation: The model's statistical robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.

For this compound, a wide range of descriptors could be calculated. These fall into several categories: electronic (e.g., HOMO/LUMO energies, dipole moment), constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and physicochemical (e.g., logP, molar refractivity). acs.orgnih.gov

The table below lists some of the key molecular descriptors that would be calculated for this compound in a hypothetical QSAR study.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

| Topological | Randić Connectivity Index | Describes the degree of branching in a molecule. tandfonline.com |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

By developing a validated QSAR model, one could then calculate these same descriptors for this compound and insert them into the model's equation to predict its biological activity without the need for initial experimental testing.

Applications in Advanced Organic Synthesis and Materials Science

Cyclohexen-1-yltoluene as a Versatile Building Block in Complex Molecule Synthesis

The cyclohexene (B86901) ring is a prevalent structural motif in a wide array of bioactive natural products and pharmaceuticals. The reactivity of the double bond in the cyclohexene core of this compound allows for a variety of chemical transformations, rendering it a valuable building block in the synthesis of complex molecules. azjm.orggoogle.com The presence of the tolyl group offers additional sites for functionalization, further expanding its synthetic utility.

One of the key reactions involving cyclohexene derivatives is the Diels-Alder reaction, a powerful tool for the construction of six-membered rings with high stereocontrol. While specific examples detailing the use of this compound as a dienophile or diene are not extensively documented, its structure suggests potential participation in such cycloaddition reactions to form intricate polycyclic systems.

Furthermore, the double bond can be subjected to various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce diverse functionalities. These transformations can lead to the synthesis of a range of intermediates that are crucial for the construction of biologically active molecules. For instance, cyclohexenone derivatives, which can be synthesized from cyclohexene precursors, are known to be embedded in several bioactive natural products exhibiting antitumor and other medicinal properties. researchgate.net

The tolyl group can be functionalized through electrophilic aromatic substitution or benzylic functionalization, allowing for the introduction of various substituents that can be further elaborated to build molecular complexity. d-nb.info This dual reactivity of the cyclohexene ring and the tolyl group makes this compound a potentially versatile synthon for the synthesis of complex organic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Hydrogenation | H₂, Pd/C | 1-Tolylcyclohexane |

| Epoxidation | m-CPBA | 1-Tolyl-1,2-epoxycyclohexane |

| Dihydroxylation | OsO₄, NMO | 1-Tolylcyclohexane-1,2-diol |

| Halogenation | Br₂ | 1,2-Dibromo-1-tolylcyclohexane |

| Diels-Alder Reaction | Conjugated diene | Polycyclic adduct |

| Benzylic Bromination | NBS, light | 1-(1-Bromomethylphenyl)cyclohexene |

Integration into Polymer Architectures and Material Science Development

The incorporation of cyclic structures into polymer backbones can significantly influence the material's properties, such as its thermal stability, rigidity, and optical characteristics. While the direct polymerization of this compound is not widely reported, its structural features suggest potential as a monomer or comonomer in the synthesis of novel polymers.

For instance, vinylcyclohexene, a structurally related compound, can undergo polymerization. nih.gov By analogy, if this compound could be functionalized to introduce a polymerizable group, such as a vinyl or styrenyl moiety, it could be integrated into polymer chains. Toluene (B28343) itself is a common solvent in polymerization processes, and its derivatives can sometimes be incorporated into polymer structures. cmu.eduwhiterose.ac.uk

Polymers derived from cyclohexene oxides are known, and the epoxidized derivative of this compound could potentially serve as a monomer for the synthesis of polyethers with pendant tolyl groups. rsc.orgresearchgate.net These pendant aromatic groups could enhance the polymer's thermal stability and refractive index.

The development of polymers from renewable resources is a growing area of interest. Terpenes, which often contain cyclohexene rings, are being explored as monomers for the synthesis of bio-based polymers. mdpi.com This suggests a potential avenue for the utilization of cyclohexene-containing compounds like this compound in the development of more sustainable materials.